Ellipticine

Catalog No.
S548588
CAS No.
519-23-3
M.F
C17H14N2
M. Wt
246.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ellipticine

CAS Number

519-23-3

Product Name

Ellipticine

IUPAC Name

5,11-dimethyl-6H-pyrido[4,3-b]carbazole

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

InChI

InChI=1S/C17H14N2/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-9,19H,1-2H3

InChI Key

CTSPAMFJBXKSOY-UHFFFAOYSA-N

SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C

Solubility

Soluble in DMSO, not in water

Synonyms

CCG-36483; CCG36483; CCG 36483; DB-052047; K00071; LP00531; LS-133282; NSC 71795; NSC71795; NSC-71795; TCMDC-125546; VZ29809; Elliptecine; Ellipticine; Elliptisine.

Canonical SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C

Description

The exact mass of the compound Ellipticine is 246.1157 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71795. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Secologanin Tryptamine Alkaloids - Ellipticines - Supplementary Records. It belongs to the ontological category of polycyclic heteroarene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-Cancer Properties

Ellipticine exhibits several mechanisms that make it a promising candidate for cancer treatment. Studies have shown it can interfere with DNA replication by binding to the DNA molecule and inhibiting enzymes essential for copying genetic material []. This disrupts cell division, a crucial step in cancer cell proliferation.

Ellipticine also possesses the ability to induce apoptosis, a form of programmed cell death in cancer cells []. This targeted killing of cancer cells offers a potential therapeutic strategy.

Understanding DNA Damage and Repair

Ellipticine's interaction with DNA makes it a valuable tool for researchers studying DNA damage and repair mechanisms. By observing how cells respond to ellipticine-induced DNA damage, scientists can gain insights into the complex processes involved in maintaining genomic integrity []. This knowledge is crucial for developing strategies to prevent or repair DNA damage associated with cancer and other diseases.

Drug Development and Optimization

Due to its anti-cancer properties, ellipticine serves as a model compound for developing new cancer therapies. Researchers can modify the ellipticine structure to create derivatives with potentially improved efficacy and reduced side effects []. This approach helps in the optimization of potential cancer drugs.

Ellipticine is a tetracyclic alkaloid first isolated from the bark of the Ochrosia elliptica tree in 1959. This compound is classified as a pyrido[4,3-b]carbazole and possesses a complex structure characterized by two methyl substituents at positions 5 and 11. Ellipticine has garnered attention due to its significant biological activities, particularly its ability to intercalate into DNA and inhibit the enzyme topoisomerase II, which plays a crucial role in DNA replication and repair .

Ellipticine's antitumor activity stems from its interaction with DNA. It acts as an intercalator, inserting itself between the base pairs of DNA strands. This disrupts the DNA structure and inhibits the enzyme topoisomerase II, which is critical for DNA replication and cell division []. By hindering topoisomerase II, ellipticine effectively halts cancer cell proliferation.

The chemical reactivity of ellipticine is primarily linked to its interactions with nucleic acids. Upon enzymatic activation, ellipticine forms covalent DNA adducts, leading to DNA damage. This activation is facilitated by enzymes such as cytochromes P450 and peroxidases, which convert ellipticine into reactive species that can bind to DNA .

Ellipticine can undergo various chemical transformations, including:

  • Intercalation into DNA: The compound inserts itself between base pairs, increasing superhelical density.
  • Formation of DNA adducts: Following enzymatic activation, it can form covalent bonds with DNA, leading to strand breaks.

Ellipticine exhibits potent antitumor activity, primarily through its ability to inhibit topoisomerase II. By intercalating into the DNA structure, ellipticine disrupts normal cellular processes, resulting in increased DNA cleavage and ultimately apoptosis in cancer cells .

  • Nausea and vomiting
  • Hypertension
  • Fatigue
  • Oral mucositis

The synthesis of ellipticine has been achieved through various methods. Notable approaches include:

  • Total Synthesis: The total synthesis involves multiple steps including Friedel-Crafts hydroxyalkylation followed by oxidation reactions .
  • Reaction with Indole Derivatives: A notable method involves reacting 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with (3-bromo-4-pyridyl)triisopropoxytitanium .
  • Modification of Existing Compounds: Synthesis can also be performed by modifying related compounds such as isoellipticine or 9-methoxyellipticine .

Ellipticine has potential applications in:

  • Cancer Therapy: Due to its antitumor properties, ellipticine and its derivatives are studied for their potential use in chemotherapy.
  • Research: It serves as a valuable tool in molecular biology for studying DNA interactions and enzyme mechanisms.

Despite its promising biological activities, the high toxicity associated with ellipticine limits its clinical applications.

Studies on ellipticine have shown that it interacts with various biological molecules:

  • DNA: Ellipticine binds to DNA through intercalation, which alters the structural dynamics of the helix and affects replication processes .
  • Topoisomerase II: The compound forms a ternary complex with topoisomerase II and DNA, enhancing the enzyme's cleavage activity .
  • Cytochromes P450: These enzymes are involved in the metabolic activation of ellipticine, leading to the formation of reactive intermediates that can damage DNA .

Several compounds share structural or functional similarities with ellipticine. Here are some notable examples:

CompoundStructure TypeMechanism of ActionUnique Features
IsoellipticineTetracyclic alkaloidSimilar intercalation propertiesSlightly different side-chain substitutions
OlivacinePyrido[4,3-b]carbazoleIntercalates and induces DNA damageLess toxic than ellipticine
Calothrixin BTetracyclic compoundInhibits topoisomerase IIExhibits different selectivity for tumors
9-MethoxyellipticineAlkaloid derivativeAntitumor activity via similar mechanismsIncreased solubility compared to ellipticine

Ellipticine's unique structural features and its potent interaction with topoisomerase II distinguish it from these similar compounds, making it a subject of ongoing research for potential therapeutic applications despite its limitations due to toxicity .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

246.115698455 g/mol

Monoisotopic Mass

246.115698455 g/mol

Heavy Atom Count

19

Appearance

Yellow solid powder

Melting Point

313.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

117VLW7484

Related CAS

33668-12-1 (hydrochloride)
55042-50-7 (tartrate)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

519-23-3

Wikipedia

Ellipticine

Dates

Modify: 2023-08-15

Coupled cluster benchmarks of large noncovalent complexes: The L7 dataset as well as DNA-ellipticine and buckycatcher-fullerene

Francisco Ballesteros, Shelbie Dunivan, Ka Un Lao
PMID: 33887937   DOI: 10.1063/5.0042906

Abstract

In this work, benchmark binding energies for dispersion-bound complexes in the L7 dataset, the DNA-ellipticine intercalation complex, and the buckycatcher-C
complex with 120 heavy atoms using a focal-point method based on the canonical form of second-order Møller-Plesset theory (MP2) and the domain based local pair natural orbital scheme for the coupled cluster with single, double, and perturbative triple excitations [CCSD(T)] extrapolated to the complete basis set (CBS) limit are reported. This work allows for increased confidence given the agreement with respect to values recently obtained using the local natural orbital CCSD(T) for L7 and the canonical CCSD(T)/CBS result for the coronene dimer (C2C2PD). Therefore, these results can be considered pushing the CCSD(T)/CBS binding benchmark to the hundred-atom scale. The disagreements between the two state-of-the-art methods, CCSD(T) and fixed-node diffusion Monte Carlo, are substantial with at least 2.0 (∼10%), 1.9 (∼5%), and 10.3 kcal/mol (∼25%) differences for C2C2PD in L7, DNA-ellipticine, and buckycatcher-C
, respectively. Such sizable discrepancy above "chemical accuracy" for large noncovalent complexes indicates how challenging it is to obtain benchmark binding interactions for systems beyond small molecules, although the three up-to-date density functionals, PBE0+D4, ωB97M-V, and B97M-V, agree better with CCSD(T) for these large systems. In addition to reporting these values, different basis sets and various CBS extrapolation parameters for Hartree-Fock and MP2 correlation energies were tested for the first time in large noncovalent complexes with the goal of providing some indications toward optimal cost effective routes to approach the CBS limit without substantial loss in quality.


Selected ellipticine derivatives, known to target topoisomerase II, suppress the alternative lengthening of telomere (ALT) pathway in telomerase-negative cells

Sevil Zencir, Meng-Hsun Hsieh, Joel-Sean Hsu, Yavuz Ergun, Guan-Ling Chou, Tsai-Kun Li, Shu-Chun Teng, Zeki Topcu
PMID: 32333143   DOI: 10.1007/s00432-020-03213-x

Abstract

DNA topoisomerase and telomerase enzymes are popular targets of several anti-tumor drugs. Smooth proceeding of telomeric recombination requires Topoisomerase II (Top2), which is involved in telomere-telomere recombination through functioning in relaxation of positive supercoils among the cells adopting telomerase-independent Alternative lengthening of telomere (ALT) pathway. Most of the inhibitors reported so far have been designed to targetsolely telomerase-positive cells, which can potentially lead to therapeutic failure because tumor cells treated with telomerase inhibitors can activate the ALT pathway for telomere maintenance. Knowing that ALT cells are more sensitive against a Top2 inhibitor, ICRF-93 agent, compared to telomerase-positive cells, we analyzed two selected ellipticine derivatives that we recently reported as TopII-targeting compounds, to assess their effects on the formation of DNA breaks and suppression of ALT pathway.
Cell viability, Comet, C-Circle assays, dot blot, immunofluorescence staining, and telomere fluorescence in situ hybridization (FISH) staining were used for determining the effect of the compounds on ALT status of tumor cells.
Treatment of ALT cells with ellipticine derivatives resulted in the formation of DNA breaks and suppression of ALT-associated phenotypes in vitro. Our results will contribute to the development of therapeutic strategies combining telomerase and ALT pathway inhibitors.


Paradoxical Pro-angiogenic Effect of Low-Dose Ellipticine Identified by In Silico Drug Repurposing

Jisu Oh, Hyeon Hae Lee, Yunhui Jeong, Siyeong Yoon, Hyun-Ju An, Minjung Baek, Do Kyung Kim, Soonchul Lee
PMID: 34445773   DOI: 10.3390/ijms22169067

Abstract

Inadequate vessel maintenance or growth causes ischemia in diseases such as myocardial infarction, stroke, and neurodegenerative disorders. Therefore, developing an effective strategy to salvage ischemic tissues using a novel compound is urgent. Drug repurposing has become a widely used method that can make drug discovery more efficient and less expensive. Additionally, computational virtual screening tools make drug discovery faster and more accurate. This study found a novel drug candidate for pro-angiogenesis by in silico virtual screening. Using Gene Expression Omnibus (GEO) microarray datasets related to angiogenesis studies, differentially expressed genes were identified and characteristic direction signatures extracted from GEO2EnrichR were used as input data on L1000CDS
to screen pro-angiogenic molecules. After a thorough review of the candidates, a list of compounds structurally similar to TWS-119 was generated using ChemMine Tools and its clustering toolbox. ChemMine Tools and ChemminR structural similarity search tools for small-molecule analysis and clustering were used for second screening. A molecular docking simulation was conducted using AutoDock v.4 to evaluate the physicochemical effect of secondary-screened chemicals. A cell viability or toxicity test was performed to determine the proper dose of the final candidate, ellipticine. As a result, we found ellipticine, which has pro-angiogenic effects, using virtual computational methods. The noncytotoxic concentration of ellipticine was 156.25 nM. The phosphorylation of glycogen synthase kinase-3β was decreased, whereas the β-catenin expression was increased in human endothelial cells treated with ellipticine. We concluded that ellipticine at sublethal dosage could be successfully repositioned as a pro-angiogenic substance by in silico virtual screening.


Effective Antibacterial and Antihemolysin Activities of Ellipticine Hydrochloride against Streptococcus suis in a Mouse Model

Chenchen Wang, Hao Lu, Manli Liu, Gaoyan Wang, Xiaodan Li, Wenjia Lu, Wenqi Dong, Xiangru Wang, Huanchun Chen, Chen Tan
PMID: 33674433   DOI: 10.1128/AEM.03165-20

Abstract

Streptococcal toxic shock-like syndrome (STSLS) caused by the epidemic strain of
leads to severe inflammation and high mortality. The life and health of humans and animals are also threatened by the increasingly severe antimicrobial resistance in
There is an urgent need to discover novel strategies for the treatment of
infection. Suilysin (SLY) is considered to be an important virulence factor in the pathogenesis of
In this study, ellipticine hydrochloride (EH) was reported as a compound that antagonizes the hemolytic activity of SLY.
, EH was found to effectively inhibit SLY-mediated hemolytic activity. Furthermore, EH had a strong affinity for SLY, thereby directly binding to SLY to interfere with the hemolytic activity. Meanwhile, it was worth noting that EH was also found to have a significant antibacterial activity.
, compared with traditional ampicillin, EH not only significantly improved the survival rate of mice infected with
2 strain Sc19 but also relieved lung pathological damage. Furthermore, EH effectively decreased the levels of inflammatory cytokines (interleukin-6 [IL-6], tumor necrosis factor alpha [TNF-α]) and blood biochemistry enzymes (alanine transaminase [ALT], aspartate transaminase [AST], creatine kinase [CK]) in Sc19-infected mice. Additionally, EH markedly reduced the bacterial load of tissues in Sc19-infected mice. In conclusion, our findings suggest that EH can be a potential compound for treating
infection in view of its antibacterial and antihemolysin activity.
In recent years, the inappropriate use of antibiotics has unnecessarily caused the continuous emergence of resistant bacteria. The antimicrobial resistance of
has also become an increasingly serious problem. Targeting virulence can reduce the selective pressure of bacteria on antibiotics, thereby alleviating the development of bacterial resistance to a certain extent. Meanwhile, the excessive inflammatory response caused by
infection is considered the primary cause of acute death. Here, we found that ellipticine hydrochloride (EH) exhibited effective antibacterial and antihemolysin activities against
, compared with ampicillin, EH had a significant protective effect on
serotype 2 strain Sc19-infected mice. Our results indicated that EH, with dual antibacterial and antivirulence effects, will contribute to treating
infections and alleviating the antimicrobial resistance of
to a certain extent. More importantly, EH may develop into a promising drug for the prevention of acute death caused by excessive inflammation.


Ellipticine, its Derivatives: Re-evaluation of Clinical Suitability with the Aid of Drug Delivery Systems

Vipin Mohan Dan, Thania Sara Varghese, Gayathri Viswanathan, Sabulal Baby
PMID: 31560288   DOI: 10.2174/1568009619666190927150131

Abstract

Targeted drug delivery systems gave newer dimensions for safer and more effective use of therapeutic drugs, thus helping in circumventing the issues of toxicity and unintended drug accumulation. These ongoing developments in delivery systems can, in turn, bring back drugs that suffered various limitations, Ellipticine (EPT) being a candidate. EPT derivatives witnessed entry into clinical settings but failed to survive in clinics citing various toxic side effects. A large body of preclinical data deliberates the potency of drug delivery systems in increasing the efficiency of EPT/derivatives while decreasing their toxic side effects. Recent developments in drug delivery systems provide a platform to explore EPT and its derivatives as good clinical candidates in treating tumors. The present review deals with delivery mechanisms of EPT/EPT derivatives as antitumor drugs, in vitro and in vivo, and evaluates the suitability of EPT-carriers in clinical settings.


Pyridocarbazole alkaloids from Ochrosia borbonica: lipid-lowering agents inhibit the cell proliferation and adipogenesis of 3T3-L1 adipocyte via intercalating into supercoiled DNA

Yao-Hao Xu, Wei Li, Yong Rao, Zhi-Shu Huang, Sheng Yin
PMID: 31526501   DOI: 10.1016/S1875-5364(19)30080-9

Abstract

Bioassay-guided fractionation of an ethanolic extract of Ochrosia borbonica led to the isolation of two known pyridocarbazole alkaloids, ellipticine (1) and 9-methoxyellipticine (2), and six known monoterpenoid indole alkaloids (3-8). Lipid-lowering assay in 3T3-L1 cell model revealed that 1 and 2 could significantly inhibit the lipid droplet formation (EC
= 0.41 and 0.92 μmol·L
, respectively) and lower triglyceride levels by 50%-60% at the concentration of 1 μmol·L
, being more potent than the positive drug luteolin (EC
= 2.63 μmol·L
). A mechanistic study indicated that 1 and 2 could intercalate into supercoiled DNA, which consequently inhibited the mitotic clonal expansion of 3T3-L1 cells at the early differentiation phase, leading to the retardance of following adipogenesis and lipogenesis. These findings suggest that 1 and 2 may serve as promising leads for further development of anti-obesity drugs.


Ellipticine Conveys Protective Effects to Lipopolysaccharide-Activated Macrophages by Targeting the JNK/AP-1 Signaling Pathway

Li-Xing Tian, Xiao-Yu Li, Xin Tang, Xiao-Ying Zhou, Li Luo, Xiao-Yuan Ma, Wan-Qi Tang, Jing Yu, Wei Ma, Xue Yang, Jun Yan, Xiang Xu, Hua-Ping Liang
PMID: 31802382   DOI: 10.1007/s10753-019-01112-z

Abstract

Ellipticine, a natural product from Ochrosia elliptica, has been broadly investigated for its anticancer effects. Although inflammation has been clearly identified as a key factor in the onset and progression of cancer, the relationship between ellipticine and inflammation remains unknown. Hence, the aims of the present study were to assess the effects of ellipticine on the inflammatory responses to lipopolysaccharide (LPS)-induced macrophages and to potentially identify the underlying mechanisms involved. Viability testing showed that ellipticine was not significantly toxic to Raw264.7 cells and actually conveyed protective effects to LPS-stimulated Raw264.7 cells and human peripheral blood monocytes by decreasing the secretion of inflammatory factors (TNF-α and IL-6). The results of western blot analysis and electrophoretic mobility shift assays showed that ellipticine markedly suppressed LPS-induced activation of the JNK/AP-1 (c-Fos and c-Jun) signaling pathway, but not ERK/p38/NF-κB pathway (p65 and p50) activation. Furthermore, ellipticine reduced the inflammatory response and mortality in a mouse model of LPS-induced endotoxic shock. Collectively, these data indicate that ellipticine may be a potential therapeutic agent for the treatment of inflammation-associated diseases.


Identification of an IKKβ inhibitor for inhibition of inflammation in vivo and in vitro

Qi Chen, Juan Liu, Yuxin Zhuang, Li-Ping Bai, Qing Yuan, Silin Zheng, Kangsheng Liao, Md Asaduzzaman Khan, Qibiao Wu, Cheng Luo, Liang Liu, Hui Wang, Ting Li
PMID: 31479750   DOI: 10.1016/j.phrs.2019.104440

Abstract

Targeting on the IKKβ to discover anti-inflammatory drugs has been launched for ten years, due to its predominant role in canonical NF-κB signaling. In the current study, we identified a novel IKKβ inhibitor, ellipticine (ELL), an alkaloid isolated from Ochrosia elliptica and Rauvolfia sandwicensis. We found that ELL reduced the secretion and mRNA expression of TNF-α and IL-6 and decreased the protein expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in bone marrow derived macrophages (BMDMs) stimulated with LPS. In coincided with the results, ELL suppressed PGE2 and NO production in BMDMs. Underlying mechanistic study showed that ELL inhibited IκBα phosphorylation and degradation as well as NF-κB nuclear translocation, which was attributed to suppression of IKKα/β activation. Furthermore, kinase assay and binding assay results indicated that ELL inhibited IKKβ activity via directly binding to IKKβ and in turn resulted in suppression of NF-κB signaling. To identify the binding sites of ELL on IKKβ, IKKβ
plasmid was prepared and the kinase assay was performed. The results demonstrated that the inhibitory effect of ELL on IKKβ activity was impaired in the mutation, implying that anti-inflammatory effect of ELL was partially attributed to binding on cysteine 46. Furthermore, ELL up-regulated LC3 II expression and reduced p62 expression, suggesting that autophagy induction contributed to the anti-inflammatory effect of ELL as well. In coincided with the in vitro results, ELL increased the survival and antagonized the hypothermia in the mice with LPS-induced septic shock. Consistently, ELL reduced TNF-α and IL-6 production in the serum of the mice treated with LPS. Collectively, our study provides evidence that ELL is an IKKβ inhibitor and has potential to be developed as a lead compound for treatment inflammatory diseases in the future.


Effect of new olivacine derivatives on p53 protein level

Tomasz Gębarowski, Benita Wiatrak, Katarzyna Gębczak, Beata Tylińska, Kazimierz Gąsiorowski
PMID: 32016852   DOI: 10.1007/s43440-019-00004-1

Abstract

The p53 protein is a transcription factor for many genes, including genes involved in inhibiting cell proliferation and inducing apoptosis in genotoxically damaged and tumor-transformed cells. In more than 55% of cases of human cancers, loss of the essential function of p53 protein is found. In numerous reports, it has been shown that small molecules (chemical compounds) can restore the suppressor function of the mutant p53 protein in tumor cells. The aim of this study was to evaluate the potential anticancer activity of three newly synthesized olivacine derivatives.
The study was performed using two cell lines-CCRF/CEM (containing the mutant p53 protein) and A549 (containing a non-mutant, wild-type p53 protein). The cells were incubated with olivacine derivatives for 18 h and then assays were carried out: measurement of the amount of p53 and p21 proteins, detection of apoptosis, cell cycle analysis, and rhodamine 123 accumulation assay (evaluation of P-glycoprotein inhibition). Multiple-criteria decision analysis was used to compare the anticancer activity of the tested compounds.
Each tested compound caused the reconstitution of suppressor activity of the p53 protein in cells with the mutant protein. In addition, one of the compounds showed significant antitumor activity in both wild-type and mutant cells. For all compounds, a stronger effect on the level of the p53 protein was observed than for the reference compound-ellipticine.
The observed effects of the tested new olivacine derivatives (pyridocarbazoles) suggest that they are good candidates for new anticancer drugs.


Ellipticine blocks synergistic effects of IL-17A and TNF-α in epithelial cells and alleviates severe acute pancreatitis-associated acute lung injury

Xingli Li, Chenxian Ye, Mubarak Mulati, Lei Sun, Feng Qian
PMID: 32335141   DOI: 10.1016/j.bcp.2020.113992

Abstract

IL-17A combined with TNF-α plays a vital role in inflammatory response and interference of the synergistic effect is an effective strategy for treating inflammatory diseases. Ellipticine, a natural alkaloid, has biological activities on anti-tumor and anti-HIV. However, it is still unknown whether ellipticine can inhibit IL-17A and TNF-α-mediated signaling and has treatment effect on PALI. Here, we reported that ellipticine significantly inhibited the production of pro-inflammatory cytokines and chemokines in pulmonary epithelial cell BEAS-2B treated with IL-17A and TNF-α, but not IL-17A or TNF-α alone. Meanwhile, ellipticine attenuated NF-κB and MAPKs activation in response to IL-17A and TNF-α treatment, inhibited Act1 and TRAF6-mediated NF-κB activation, and blocked the interaction of Act1 with TRAF6. Furthermore, we found that ellipticine significantly alleviated CAE and LPS-induced SAP/PALI. Ellipticine treatment dramatically reduced inflammatory cells infiltration, MPO activity, serum amylase and lipase activity and the protein concentration of BALF. Collectively, our findings indicate that ellipticine inhibits the synergistic effect of IL-17A and TNF-α by targeting on Act1 and TRAF6 interaction and is a potential therapeutic agent for the treatment of SAP/PALI.


Explore Compound Types